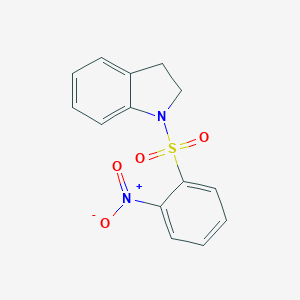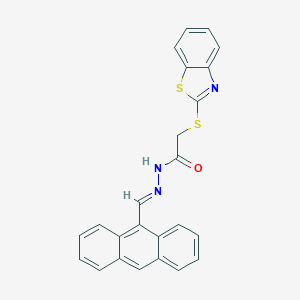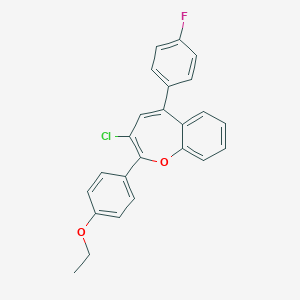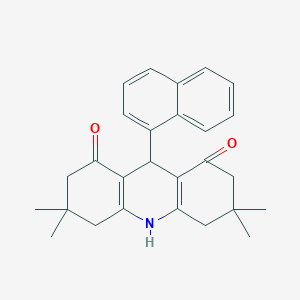
1-((2-Nitrophenyl)sulfonyl)indoline
Übersicht
Beschreibung
“1-((2-Nitrophenyl)sulfonyl)indoline” is a chemical compound with the molecular formula C14H12N2O4S . It has an average mass of 304.321 Da and a mono-isotopic mass of 304.051788 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not detailed in the available sources .Wissenschaftliche Forschungsanwendungen
Kinetic Resolution of Indolines
The compound has been used in the kinetic resolution of 2-substituted indolines using an atropisomeric organocatalyst. This process is critical for stereodiscrimination and enables facile deprotection of sulfonamide products (Murray et al., 2017).
Synthesis of N-allyl- and N-acyl-2-vinylindoline
1-((2-Nitrophenyl)sulfonyl)indoline derivatives have been synthesized in reactions with N-isopropylpiperidine, leading to various N-allyl-, N-propenyl-, or N-acetyl derivatives (Mazgarova & Gataullin, 2014).
Polysubstituted Indoles Synthesis
This compound participates in copper-catalyzed reactions involving 2-ethynylaniline and sulfonyl azide, yielding functionalized indoles. These indoles have shown potential as inhibitors in biological screenings (Chen, Zheng, & Wu, 2011).
Novel Synthesis Pathways
It is used in the synthesis of 3-substituted-2-nitroindoles and facilitates novel isoxazolo[5,4-b]indole formation through 1,3-dipolar cycloaddition reactions (Pelkey, Barden, & Gribble, 1999).
Indoline Derivatives Production
This compound is integral in synthesizing 2-sulfonyliminoindolines, offering a new route to indoline derivatives characterized by mild reaction conditions and wide substrate scope (Yoo & Chang, 2008).
Conjugate Addition of Indoles
This compound acts as a precursor in the conjugate addition of indoles to nitroalkenes, yielding nitro indoles in good yield. This method offers an effective alternative to classical approaches (Palmieri, Petrini, & Torregiani, 2007).
One-Pot Synthesis of Indolines
A one-pot synthesis method of 2-(N-sulfonylimino)indolines has been developed, combining multicomponent reactions and C–N coupling, which are useful in pharmaceutical applications (Jin et al., 2011).
Polycyclic Sulfonyl Indolines Synthesis
This compound is utilized in the synthesis of novel polycyclic sulfonyl indolines through formal [2 + 2 + 1] cyclization reactions, involving the formation of multiple bonds in a single step (Lu et al., 2019).
Wirkmechanismus
Target of Action
It is known that indole derivatives, which include 1-((2-nitrophenyl)sulfonyl)indoline, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been found to inhibit the activity of certain enzymes and proteins through hydrogen bonding . This interaction can lead to changes in the function of these targets, potentially contributing to the compound’s biological effects .
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities, suggesting that they may affect multiple biochemical pathways
Result of Action
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may have similar effects at the molecular and cellular levels.
Eigenschaften
IUPAC Name |
1-(2-nitrophenyl)sulfonyl-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c17-16(18)13-7-3-4-8-14(13)21(19,20)15-10-9-11-5-1-2-6-12(11)15/h1-8H,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVZCYSLFLGOGBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{[2-(3,4-dimethoxyphenyl)-4-phenyl-4H-chromen-3-yl]methylene}-N-(4-methoxyphenyl)amine](/img/structure/B378159.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-{[2-(3,4-dimethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}acetohydrazide](/img/structure/B378161.png)
![1-[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]-N-(2-methoxyphenyl)methanimine](/img/structure/B378164.png)
![N-[4-({[2-(4-ethoxyphenyl)-4-(4-fluorophenyl)-4H-chromen-3-yl]methylene}amino)phenyl]acetamide](/img/structure/B378166.png)



![5-(2-iodophenyl)-3,3-dimethyl-3,4,5,6-tetrahydrobenzo[b]phenanthridin-1(2H)-one](/img/structure/B378172.png)
![5,6,8,9,10,11-Hexahydrobenzo[h][1]benzothieno[2,3-b]quinolin-7-amine](/img/structure/B378173.png)

![N-{4-[(1-{1-[1-tert-butyl-3-(2,4-dichlorophenyl)-2-propenyl]-1H-tetraazol-5-yl}cyclohexyl)amino]phenyl}acetamide](/img/structure/B378176.png)
![{4-[(2,6-Dimethylphenyl)imino]-8-methyl-2-thioxo-1,3-diazaspiro[4.5]dec-1-yl}acetonitrile](/img/structure/B378178.png)
![8-Tert-butyl-1-(4-methoxyphenyl)-4-[(4-methylphenyl)imino]-1,3-diazaspiro[4.5]decane-2-thione](/img/structure/B378179.png)
![2-[4-(4-Butylphenyl)-1,3-thiazol-2-yl]-3-(2-iodophenyl)acrylonitrile](/img/structure/B378180.png)